molecular formula C36H42N8O5 B609826 Palbociclib-SMCC

Palbociclib-SMCC

货号 B609826
分子量: 666.783
InChI 键: YPPDYAQBRIHIAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

科学研究应用

  1. 乳腺癌治疗:Palbociclib与来曲唑联合治疗显著改善了激素受体阳性和HER2阴性晚期乳腺癌患者的无进展生存 (Finn et al., 2015)

  2. 肝细胞癌:在肝细胞癌的临床前模型中显示出潜力,特别是与索拉非尼联合使用,通过抑制肿瘤生长和增加生存 (Bollard et al., 2016)

  3. 口腔鳞状细胞癌:在口腔鳞状细胞癌中,Palbociclib诱导DNA损伤并抑制DNA修复,导致细胞衰老和凋亡 (Wang et al., 2020)

  4. 放射敏感性增强:Palbociclib通过抑制由ATM激酶介导的DNA损伤应答,增强了肝细胞癌和胆管癌的放射敏感性 (Huang et al., 2018)

  5. 晚期激素受体阳性乳腺癌:在临床实践中证明了其在晚期激素受体阳性乳腺癌中的疗效,与来曲唑或富维司汀联合使用在绝经后妇女中显示出有效性 (Lu, 2015)

  6. 癌细胞中的靶点作用:化学蛋白质组学评估显示,Palbociclib的有效性与其在敏感癌细胞中与CDK4/6结合的能力相关,为了解耐药和反应机制提供了见解 (Nomanbhoy et al., 2016)

  7. 耐药机制:研究已经调查了乳腺癌对Palbociclib获得性耐药的机制,这对于开发替代治疗策略至关重要 (Vijayaraghavan et al., 2017)

  8. 蛋白酶体激活:热蛋白质组学分析显示,Palbociclib在乳腺癌细胞中诱导20S蛋白酶体的热稳定化,这不能通过直接结合来解释,暗示了Palbociclib诱导衰老的额外分子机制 (Miettinen et al., 2017)

属性

产品名称

Palbociclib-SMCC

分子式

C36H42N8O5

分子量

666.783

IUPAC 名称

1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40)

InChI 键

YPPDYAQBRIHIAI-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-SMCC
Reactant of Route 2
Reactant of Route 2
Palbociclib-SMCC
Reactant of Route 3
Reactant of Route 3
Palbociclib-SMCC
Reactant of Route 4
Palbociclib-SMCC
Reactant of Route 5
Reactant of Route 5
Palbociclib-SMCC
Reactant of Route 6
Reactant of Route 6
Palbociclib-SMCC

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。